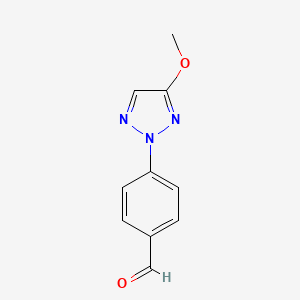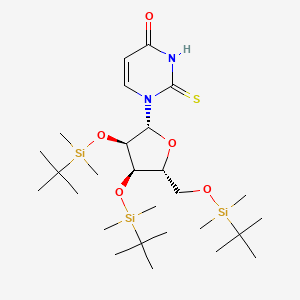
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol is a compound that features an imidazole ring attached to a benzene ring with two hydroxyl groups. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. Imidazole derivatives are widely studied due to their presence in many biologically active molecules and their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol typically involves the reaction of 2-methylimidazole with a benzene derivative that has hydroxyl groups at the 1 and 4 positions. One common method is to use a Suzuki coupling reaction, where the imidazole derivative is coupled with a halogenated benzene derivative in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Quinones
Reduction: Reduced imidazole derivatives
Substitution: Halogenated or alkylated benzene derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Industry: It is used in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methyl-1H-imidazol-2-yl)benzene-1,4-diol: Similar structure but with a different position of the methyl group on the imidazole ring.
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,2-diol: Similar structure but with hydroxyl groups at different positions on the benzene ring.
Uniqueness
2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol is unique due to the specific positioning of the methyl group on the imidazole ring and the hydroxyl groups on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
164061-42-1 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
2-(2-methylimidazol-1-yl)benzene-1,4-diol |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-4-5-12(7)9-6-8(13)2-3-10(9)14/h2-6,13-14H,1H3 |
InChI-Schlüssel |
XSWNVDUACVHDRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1C2=C(C=CC(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



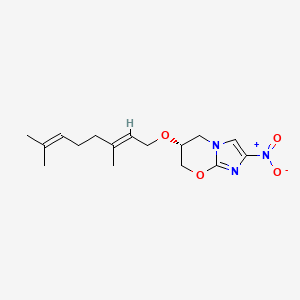


![(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12940298.png)
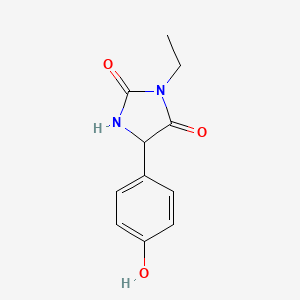


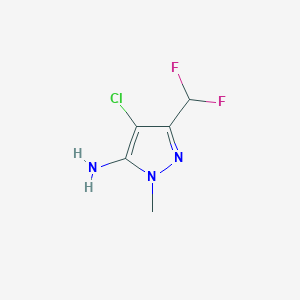
![(2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12940321.png)
